1-[(4-Tert-butylphenyl)methyl]azetidin-3-amine
Overview
Description
1-(4-Tert-butylphenyl)methylazetidin-3-amine (abbreviated as TBAzA) is a heterocyclic compound that is a member of the azetidine family. It has been studied for its potential use in a variety of scientific research applications, such as drug development, materials science, and biochemistry. This article will provide an overview of the synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions for TBAzA.
Scientific Research Applications
Antimicrobial and Antitubercular Activities
Research has demonstrated the synthesis of azetidinone analogues exhibiting promising antimicrobial and antitubercular activities. For instance, a study reported the synthesis of pyrimidine-azetidinone analogues that were evaluated against bacterial and fungal strains as well as mycobacterium tuberculosis, providing insights into the design of new antibacterial and antitubercular compounds (Chandrashekaraiah et al., 2014).
Anticancer Activity
The exploration of cyclometalated mononuclear piano-stool complexes with Schiff base ligands, including compounds related to 1-[(4-Tert-butylphenyl)methyl]azetidin-3-amine, has highlighted their efficient binding with DNA and proteins. These interactions have been established through various spectroscopic studies, suggesting potential applications in anticancer therapies (Mukhopadhyay et al., 2015).
Anti-Inflammatory Activity
Another significant area of application is the development of compounds for anti-inflammatory purposes. A novel procedure for synthesizing azetidin-2-ones with anti-inflammatory effects has been reported, indicating the potential for these compounds in therapeutic settings (Sharma et al., 2013).
Synthesis of Heterocyclic Amino Acids
The functionalization of heterocyclic amino acids through [3+2] cycloaddition, resulting in compounds like methyl 2-amino-4-[1-(tert-butoxycarbonyl)azetidin-3-yl]-1,3-selenazole-5-carboxylate, underscores the versatility of azetidin-3-amine derivatives in synthesizing novel heterocyclic structures with potential pharmaceutical applications (Dzedulionytė et al., 2021).
Cholesterol Absorption Inhibition
Azetidin-2-ones (β-lactams) are recognized for their antibacterial properties, but certain derivatives have also shown promising results as cholesterol absorption inhibitors (CAIs), enzyme inhibitors, and anticancer agents. The clinical use of ezetimibe, a monocyclic azetidin-2-one, as a CAI further highlights the therapeutic significance of these compounds (Singh et al., 2008).
properties
IUPAC Name |
1-[(4-tert-butylphenyl)methyl]azetidin-3-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N2/c1-14(2,3)12-6-4-11(5-7-12)8-16-9-13(15)10-16/h4-7,13H,8-10,15H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NJMWSLYPUMQCHU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)CN2CC(C2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.34 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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